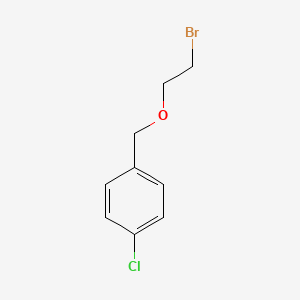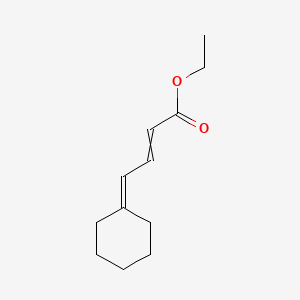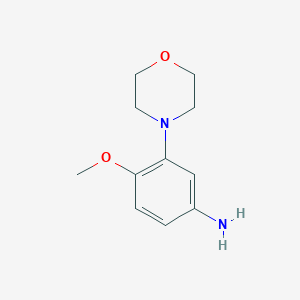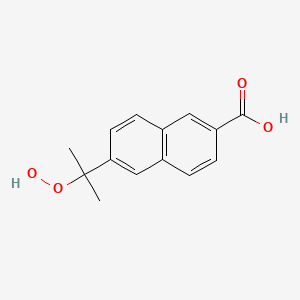
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene
Übersicht
Beschreibung
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxymethyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl ethers, thioethers, or amines.
Oxidation: Products include benzaldehyde derivatives or benzoic acids.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-ethoxymethyl)-4-chlorobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromoethoxymethyl and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromoethoxy)-2-chlorobenzene
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-3-chlorobenzene
Uniqueness
1-(2-Bromo-ethoxymethyl)-4-chlorobenzene is unique due to the specific positioning of the bromoethoxymethyl and chloro groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups can lead to unique interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C9H10BrClO |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
1-(2-bromoethoxymethyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI-Schlüssel |
UIODNIZBKOBITH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COCCBr)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2,3,4-Tetrahydrobenzo[g]quinoline](/img/structure/B8601511.png)
![N-[1-(4-methoxyphenyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B8601512.png)







